2-Methylcysteinesulfinic acid
Description
Properties
CAS No. |
84888-75-5 |
|---|---|
Molecular Formula |
C4H9NO4S |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-methyl-3-sulfinopropanoic acid |
InChI |
InChI=1S/C4H9NO4S/c1-4(5,3(6)7)2-10(8)9/h2,5H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1 |
InChI Key |
RHJTXIFKACRYOA-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@](CS(=O)O)(C(=O)O)N |
Canonical SMILES |
CC(CS(=O)O)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Alkylation and Oxidation of Cysteine Precursors
A primary route involves alkylating cysteine at the β-carbon followed by controlled oxidation. For example:
- Methylation : Treating L-cysteine with methyl iodide in an alkaline medium introduces the methyl group. The reaction proceeds via nucleophilic substitution, requiring stoichiometric control to avoid over-alkylation.
- Oxidation : The thiol (-SH) group is oxidized to sulfinic acid (-SO$$2$$H) using hydrogen peroxide (H$$2$$O$$2$$) or performic acid. Performic acid, generated *in situ* from formic acid and H$$2$$O$$_2$$, offers higher selectivity and minimizes over-oxidation to sulfonic acids.
Key Conditions :
Sulfonation and Hydrogenation Strategies
Patents describing sulfonamide syntheses provide analogous methodologies. For instance, CN107805212B details sulfonation using chlorosulfonic acid followed by hydrogenation:
- Sulfonation : Paranitrotoluene reacts with chlorosulfonic acid in chlorobenzene at 100–150°C, yielding 2-methyl-5-nitrobenzenesulfonyl chloride.
- Hydrogenation : Catalytic hydrogenation (Pd/C, 0.1–2.0 MPa H$$_2$$) reduces the nitro group to an amine, forming 2-methyl-5-aminobenzenesulfonamide.
Adaptation for 2-Methylcysteinesulfinic Acid :
- Replace paranitrotoluene with a cysteine derivative.
- Optimize sulfonation to target the β-position.
Catalytic Methods and Reaction Optimization
Hydrogenation Catalysts
Raney nickel and palladium on carbon (Pd/C) are effective for nitro-group reduction. CN107805212B reports a 1:0.001–0.005 weight ratio of substrate to Pd/C, achieving >90% conversion.
Solvent Systems
- Sulfonation : Chlorobenzene or dichloromethane ensures homogeneity.
- Hydrogenation : Methanol or ethanol facilitates catalyst dispersion and product isolation.
Table 1: Comparative Analysis of Catalytic Conditions
| Parameter | Sulfonation | Hydrogenation |
|---|---|---|
| Catalyst | N/A | Pd/C (0.1–0.5 wt%) |
| Temperature (°C) | 100–150 | 25–80 |
| Pressure (MPa) | Ambient | 0.1–2.0 |
| Yield (%) | 85–92 | 88–95 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- NMR : $$^1$$H NMR (D$$2$$O): δ 1.45 (s, 3H, CH$$3$$), 3.10–3.30 (m, 2H, CH$$_2$$), 3.85 (t, 1H, CH).
- MS : ESI-MS m/z 168.08 [M+H]$$^+$$.
Industrial and Biomedical Applications
Scalability Challenges
Biomedical Relevance
Sulfinic acids modulate peroxiredoxin activity, influencing cellular redox homeostasis. This compound’s methyl group may enhance metabolic stability compared to unmodified cysteine derivatives.
Chemical Reactions Analysis
Types of Reactions: 2-Methylcysteinesulfinic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinic acid group to a sulfonic acid group.
Reduction: Reduction reactions can revert the sulfinic acid group back to a thiol group.
Substitution: The sulfinic acid group can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sulfonyl chlorides (RSO2Cl) or amines (RNH2).
Major Products Formed:
Oxidation: 2-Methylcysteinesulfonic acid.
Reduction: 2-Methylcysteine.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
2-Methylcysteinesulfinic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a model compound for studying the behavior of sulfinic acids in biological systems.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the context of oxidative stress and related diseases.
Industry: Its derivatives are explored for use in materials science and as intermediates in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methylcysteinesulfinic acid involves its interaction with various molecular targets and pathways:
Oxidative Stress: The sulfinic acid group can act as a redox-active center, participating in redox reactions that modulate oxidative stress.
Enzyme Inhibition: It can inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity.
Signal Transduction: It may influence cellular signaling pathways by modifying the redox state of key signaling molecules
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Sulfur Oxidation State: Sulfinic acid (-SO₂H) in this compound and L-cysteinesulfinic acid is less acidic (pKa ~1.5–2.5) compared to sulfonic acid (-SO₃H, pKa ~-1.5) in S-sulfo-L-cysteine and 2-(N-cyclohexylamino)-ethanesulfonic acid .
Biological Roles :
- L-Cysteinesulfinic acid is a key intermediate in taurine biosynthesis and modulates glutamate receptors in the central nervous system .
- This compound’s methyl group may disrupt these pathways, altering its metabolic fate.
Synthetic Utility :
- S-sulfo-L-cysteine is synthesized via sulfite-mediated reactions, a method that could theoretically apply to this compound .
- 2-Methylcysteine hydrochloride () serves as a precursor for synthesizing methylated sulfinic/sulfonic acid derivatives .
Physicochemical Properties
Table 2: Comparative Physicochemical Data*
| Property | This compound | L-Cysteinesulfinic Acid | S-sulfo-L-cysteine |
|---|---|---|---|
| Molecular Weight (g/mol) | 167.19 | 153.16 | 213.28 |
| Solubility | Moderate (aqueous) | High (aqueous) | High (aqueous) |
| Acidity (pKa) | ~1.8–2.5 (sulfinic acid) | ~1.8–2.5 | ~-1.5 (sulfonic acid) |
*Data inferred from structural analogs and functional group chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
